molecular formula C46H44N6O8S B12699799 Einecs 286-612-0 CAS No. 85283-84-7

Einecs 286-612-0

Cat. No.: B12699799
CAS No.: 85283-84-7
M. Wt: 840.9 g/mol
InChI Key: VBASRSDMNSHXCO-UHFFFAOYSA-N
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Description

Einecs 286-612-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 286-612-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are useful in various industrial applications .

Scientific Research Applications

Einecs 286-612-0 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules, in biology for studying cellular processes, in medicine for developing pharmaceuticals, and in industry for manufacturing various products . Its versatility makes it a valuable compound in multiple fields of research.

Mechanism of Action

The mechanism by which Einecs 286-612-0 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used .

Comparison with Similar Compounds

Einecs 286-612-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds share certain chemical properties but may differ in their specific applications and effectiveness. Some similar compounds include those with similar molecular structures and functional groups .

Properties

CAS No.

85283-84-7

Molecular Formula

C46H44N6O8S

Molecular Weight

840.9 g/mol

IUPAC Name

1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid

InChI

InChI=1S/2C23H21N3O2.H2O4S/c2*1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27;1-5(2,3)4/h2*3-12,25H,13,24H2,1-2H3;(H2,1,2,3,4)

InChI Key

VBASRSDMNSHXCO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O

Origin of Product

United States

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